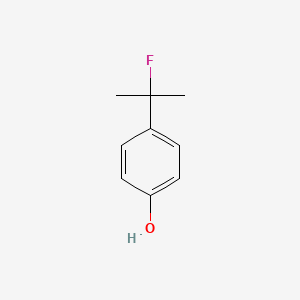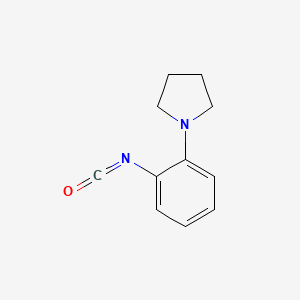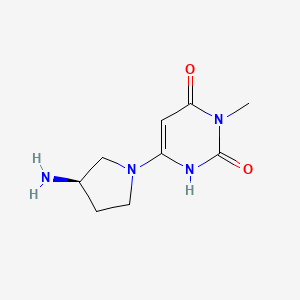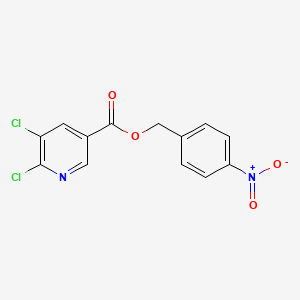
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitrophenyl group attached to a methyl ester of dichloropyridine carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: (4-Aminophenyl)methyl 5,6-dichloropyridine-3-carboxylate.
Ester Hydrolysis: 5,6-Dichloropyridine-3-carboxylic acid and (4-nitrophenyl)methanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the dichloropyridine moiety can engage in halogen bonding and hydrophobic interactions. These interactions facilitate the binding of the compound to its target, leading to inhibition or modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,5-dichloropyridine-4-carboxylate
- Methyl 4,6-dichloropyridine-3-carboxylate
- Pentachloropyridine
Uniqueness
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of both nitrophenyl and dichloropyridine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The nitrophenyl group enhances its ability to interact with biological targets, while the dichloropyridine moiety provides stability and reactivity for chemical transformations.
Propriétés
Numéro CAS |
437731-09-4 |
|---|---|
Formule moléculaire |
C13H8Cl2N2O4 |
Poids moléculaire |
327.12 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-11-5-9(6-16-12(11)15)13(18)21-7-8-1-3-10(4-2-8)17(19)20/h1-6H,7H2 |
Clé InChI |
CVOFPDLRNSMNNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)C2=CC(=C(N=C2)Cl)Cl)[N+](=O)[O-] |
Solubilité |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


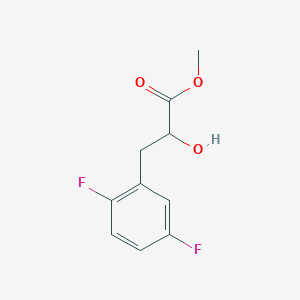
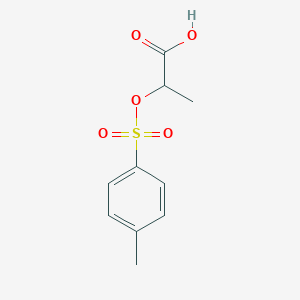
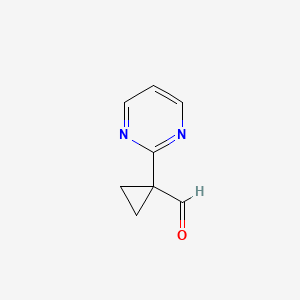
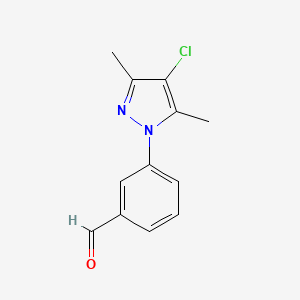
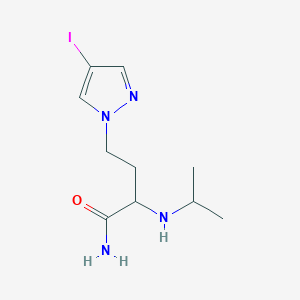
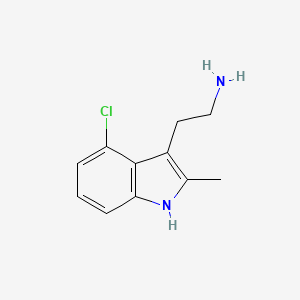

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)



